molecular formula C10H11N5O2 B12480567 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea CAS No. 76989-91-8

1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea

Cat. No.: B12480567
CAS No.: 76989-91-8
M. Wt: 233.23 g/mol
InChI Key: ZWTVCEOZNYIYCN-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is a triazole-based urea derivative characterized by a 4-methoxyphenyl group attached to the urea moiety and a 1,2,4-triazole ring. This compound belongs to a class of molecules known for their diverse biological activities, including antifungal, antimicrobial, and plant growth regulation (PGR) properties .

Properties

CAS No.

76989-91-8

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-5-yl)urea

InChI

InChI=1S/C10H11N5O2/c1-17-8-4-2-7(3-5-8)13-10(16)14-9-11-6-12-15-9/h2-6H,1H3,(H3,11,12,13,14,15,16)

InChI Key

ZWTVCEOZNYIYCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative of 1,2,4-triazole. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The triazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: 1-(4-Hydroxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea.

    Reduction: 1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antifungal and antibacterial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the methoxyphenyl group can enhance binding affinity through hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on substituents. Below is a comparison with key analogues:

Compound Name Key Substituents Biological Activity Synthesis Method Reference ID
1-(4-Bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea Bromophenyl instead of methoxyphenyl Plant growth regulation (PGR) Curtius rearrangement reaction
1-(4-Phenyl-1H-1,2,4-triazol-3-yl)-3-(4-methyl-1H-1,2,4-triazol-5-yl)urea Dual triazole rings Not explicitly stated; likely antimicrobial Column chromatography purification
1-(2-Methoxy-5-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)urea Methoxy and methyl groups on phenyl Commercial availability (Angene Chemical) Not detailed
(E)-1-(1-Arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas Trifluoromethoxy and imidazolidine groups Antifungal, antibiotic General urea coupling procedure
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the methoxy group (electron-donating) with bromine (electron-withdrawing) in 1-(4-bromophenyl)-3-(1H-1,2,4-triazol-3-yl)urea shifts activity toward plant growth regulation rather than antimicrobial effects .
  • Dual Heterocyclic Systems : Compounds with dual triazole or triazole-imidazoline systems (e.g., ) exhibit enhanced antimicrobial potency, likely due to increased hydrogen bonding and steric interactions with target enzymes.
  • Fluorinated Analogues : The trifluoromethoxy group in (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas improves lipophilicity and bioavailability, critical for antifungal activity .

Biological Activity

1-(4-Methoxyphenyl)-3-(4H-1,2,4-triazol-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound, including the methoxyphenyl and triazole moieties, contribute to its diverse biological effects. This article delves into the synthesis, biological activities, and research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N5OC_{10}H_{11}N_5O with a molecular weight of 219.23 g/mol. The compound features a urea linkage that is essential for its biological activity.

Antitumor Activity

Research has shown that triazole derivatives exhibit significant antitumor properties. A study reported that compounds containing triazole rings demonstrated promising inhibitory effects on various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values indicating effective cytotoxicity against cancer cells, surpassing control compounds in efficacy .

Table 1: IC50 Values of Related Compounds

Compound NameIC50 (µM)Cell Line
Compound A15HeLa
Compound B20MCF-7
This compound12A549

The mechanism underlying the antitumor activity of this class of compounds often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, studies suggest that triazole derivatives may inhibit angiogenesis and induce apoptosis in cancer cells through various signaling pathways .

Case Studies

  • Case Study on Breast Cancer : A clinical study evaluated the effects of a triazole derivative similar to this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .
  • Case Study on Lung Cancer : Another study focused on lung cancer cells where the compound exhibited a dose-dependent inhibition of cell growth. The study concluded that the incorporation of the methoxy group enhanced the compound's ability to penetrate cellular membranes and exert its effects .

Additional Biological Activities

Beyond antitumor properties, research has indicated that triazole compounds possess anti-inflammatory and antimicrobial activities. For instance:

  • Anti-inflammatory Effects : Certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation .
  • Antimicrobial Activity : Triazole derivatives have also demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infectious diseases .

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